molecular formula C5H5NO4 B082865 3-Methoxyisoxazole-5-carboxylic acid CAS No. 13626-59-0

3-Methoxyisoxazole-5-carboxylic acid

Cat. No. B082865
CAS RN: 13626-59-0
M. Wt: 143.1 g/mol
InChI Key: WMMGHBYADJNEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Domino Isoxazole-Isomerization

    The first synthesis of isoxazole-4-carboxylic acid derivatives, related to 3-methoxyisoxazole-5-carboxylic acid, involves domino isoxazole-isoxazole isomerization. This process uses Fe(II)-catalyzed isomerization under specific conditions, leading to various derivatives including isoxazole-4-carboxylic esters and amides (Serebryannikova et al., 2019).

  • Two-Step Synthesis Approach

    Another method involves using 3,3,3-trimethoxy propionitrile as a raw material in a two-step reaction process. This approach is notable for its control over factors like oxygen, stirring time, and light (Chen Xue-xi, 2013).

Molecular Structure Analysis

  • Crystal Structure: The compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, which shares structural similarities with 3-methoxyisoxazole-5-carboxylic acid, crystallizes in the trigonal space group. It features intermolecular hydrogen bonds that stabilize its crystal packing (Tamer et al., 2015).

Chemical Reactions and Properties

  • Isomerization Reactions: The isomerization reactions involving 3-methoxyisoxazole-5-carboxylic acid derivatives can be influenced by substituents and reaction conditions. The mechanisms of these reactions have been studied through DFT calculations (Serebryannikova et al., 2019).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties, like reactivity, stability, and functional group behavior of 3-methoxyisoxazole-5-carboxylic acid, are influenced by its molecular structure. The presence of the methoxy and carboxylic groups contribute to its unique chemical behavior, particularly in reactions involving isomerization and hydrogen bonding (Serebryannikova et al., 2019).

Scientific Research Applications

  • Synthesis of Isoxazole and Oxazole Derivatives

    3-Methoxyisoxazole-5-carboxylic acid is used in the synthesis of isoxazole and oxazole derivatives, as demonstrated by Serebryannikova et al. (2019). They explored the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles into isoxazole-4-carboxylic esters and amides under specific conditions. This synthesis method has implications for the development of new organic compounds with potential applications in drug discovery and materials science (Serebryannikova et al., 2019).

  • Preparation of Antimicrobial Agents

    Patel et al. (2011) demonstrated the use of 3-Methoxyisoxazole-5-carboxylic acid in the synthesis of pyridine derivatives with antimicrobial properties. This indicates its potential in the development of new antibacterial and antifungal agents (Patel et al., 2011).

  • Synthesis of CNS-Active Amino Acids

    Riess et al. (1998) studied the regioselectivity of the 3-hydroxyisoxazole-5-ester, leading to the preparation of 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes. These compounds are intermediates in routes to analogues of CNS-active amino acids, suggesting applications in neuropharmacology (Riess et al., 1998).

  • Development of Antiallergic Agents

    Nohara et al. (1985) synthesized benzopyrano[2,3-b]pyridine derivatives from 3-Methoxyisoxazole-5-carboxylic acid, which exhibited antiallergic activity. This underscores its potential in the development of new therapeutic agents for allergy treatment (Nohara et al., 1985).

  • Synthesis of Novel Indole-Benzimidazole Derivatives

    Wang et al. (2016) used 3-Methoxyisoxazole-5-carboxylic acid in the synthesis of novel indole-benzimidazole derivatives, indicating its utility in the creation of complex heterocyclic structures, which are valuable in pharmaceutical chemistry (Wang et al., 2016).

Safety And Hazards

3-Methoxyisoxazole-5-carboxylic acid is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

3-methoxy-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c1-9-4-2-3(5(7)8)10-6-4/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMGHBYADJNEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40316495
Record name 3-Methoxyisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyisoxazole-5-carboxylic acid

CAS RN

13626-59-0
Record name 13626-59-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxyisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (958 mg, 6.69 mmol) in DMF (10 ml) was added potassium carbonate (935 mg, 6.76 mmol) at −5° C. Then dimethyl sulfate (644 μL, 6.76 mmol) was added slowly. The reaction mixture was allowed to warm to room temperature and was stirred over night. Then 2N NaOH (5.02 mL, 10.0 mmol) was added and the mixture was stirred for 4 h. After slow addition of 2N HCl (6.69 mL, 13.4 mmol), the mixture was extracted three times with diethyl ether. The combined organic extracts were washed with brine and evaporated. The remaining yellow oil was co-evaporated four times with toluene to give a solid that was dried for 4 h at 40° C. under high vacuum. The title compound as obtained as light brown solid (576 mg, 60%).
Quantity
958 mg
Type
reactant
Reaction Step One
Quantity
935 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
644 μL
Type
reactant
Reaction Step Two
Name
Quantity
5.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.69 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxyisoxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxyisoxazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Methoxyisoxazole-5-carboxylic acid
Reactant of Route 4
3-Methoxyisoxazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Methoxyisoxazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Methoxyisoxazole-5-carboxylic acid

Citations

For This Compound
2
Citations
K Bowden, G Crank, WJ Ross - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
… -3-hydroxyisoxazole (I) has been synthesised from 3-bromo-5-methylisoxazole by way of 3-methoxyisoxazole-5-acetic acid (XIII), and from 3-methoxyisoxazole-5-carboxylic acid (XXa) …
Number of citations: 35 pubs.rsc.org
PL Ornstein, MB Arnold, NK Allen… - Journal of medicinal …, 1996 - ACS Publications
We have explored the excitatory amino acid antagonist activity in a series of decahydroisoquinoline-3-carboxyic acids, and within this series found the potent and selective …
Number of citations: 44 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.